molecular formula C6H3Cl2N3 B6270636 1-azido-2,3-dichlorobenzene CAS No. 62416-02-8

1-azido-2,3-dichlorobenzene

Cat. No.: B6270636
CAS No.: 62416-02-8
M. Wt: 188
InChI Key:
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Description

1-Azido-2,3-dichlorobenzene is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with two chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2,3-dichlorobenzene can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2,3-dichloronitrobenzene with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, with the azide ion displacing the nitro group to form the desired azido compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to optimize production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2,3-dichlorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMSO.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Reduction: 2,3-dichloroaniline.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

1-Azido-2,3-dichlorobenzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-azido-2,3-dichlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the reduction of the azido group to an amine allows for further functionalization and incorporation into complex molecular structures .

Comparison with Similar Compounds

  • 1-Azido-2,4-dichlorobenzene
  • 1-Azido-2,5-dichlorobenzene
  • 1-Azido-2,6-dichlorobenzene

Comparison: 1-Azido-2,3-dichlorobenzene is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 1-azido-2,4-dichlorobenzene, the 2,3-substitution pattern offers distinct steric and electronic effects that can be advantageous in certain synthetic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-azido-2,3-dichlorobenzene can be achieved through a substitution reaction of 1,2-dichlorobenzene with sodium azide.", "Starting Materials": [ "1,2-dichlorobenzene", "sodium azide", "DMF (dimethylformamide)", "triethylamine", "chloroform" ], "Reaction": [ "Step 1: Dissolve 1,2-dichlorobenzene in DMF.", "Step 2: Add sodium azide and triethylamine to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Extract the product with chloroform.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Evaporate the solvent to obtain 1-azido-2,3-dichlorobenzene as a yellow solid." ] }

CAS No.

62416-02-8

Molecular Formula

C6H3Cl2N3

Molecular Weight

188

Purity

95

Origin of Product

United States

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